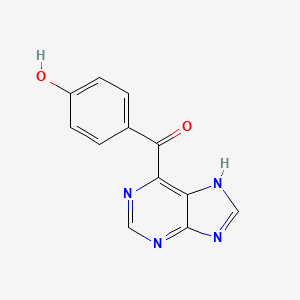
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone: is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a 4-hydroxyphenyl group and a 7H-purin-6-yl group connected by a methanone linkage. The presence of both aromatic and purine moieties in its structure makes it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyphenyl)-(7H-purin-6-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 6-chloropurine.
Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 6-chloropurine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The methanone linkage can be reduced to form a secondary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-hydroxybenzophenone derivatives.
Reduction: Formation of 4-hydroxyphenyl-7H-purin-6-ylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, (4-hydroxyphenyl)-(7H-purin-6-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The purine moiety is of particular interest due to its resemblance to nucleotides, making it useful in the study of enzyme interactions and cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of (4-hydroxyphenyl)-(7H-purin-6-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes. This binding can inhibit or modulate the activity of the enzyme, leading to various biological effects. The hydroxyl group on the phenyl ring can also participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
Similar Compounds
- (4-chlorophenyl)-(4-hydroxyphenyl)methanone
- (2-butylbenzofuran-3-yl)-(4-hydroxyphenyl)methanone
Uniqueness
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone is unique due to the presence of both a phenyl and a purine moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that contain only one of these groups. Additionally, the purine moiety provides a specific interaction with nucleotide-binding sites, which is not present in other similar compounds.
特性
CAS番号 |
91330-62-0 |
|---|---|
分子式 |
C12H8N4O2 |
分子量 |
240.22 g/mol |
IUPAC名 |
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone |
InChI |
InChI=1S/C12H8N4O2/c17-8-3-1-7(2-4-8)11(18)9-10-12(15-5-13-9)16-6-14-10/h1-6,17H,(H,13,14,15,16) |
InChIキー |
JEPUDOLJMVYDFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=C3C(=NC=N2)N=CN3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
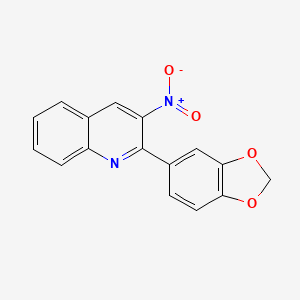
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)
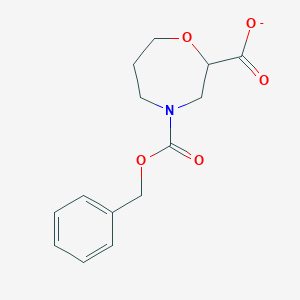

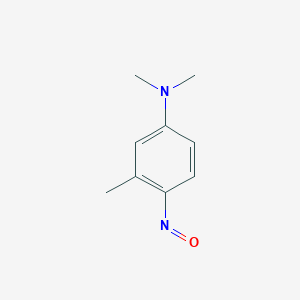
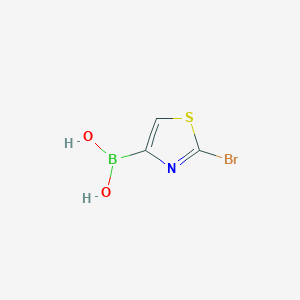
![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)
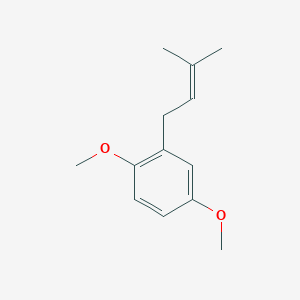
![5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B14004468.png)
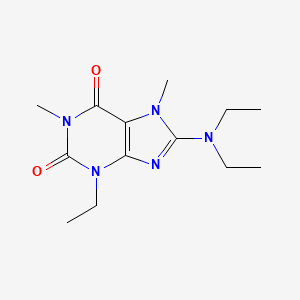
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
